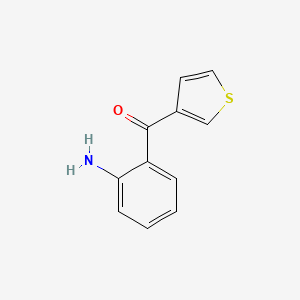

3-(Amino-benzoyl)thiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NOS |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

(2-aminophenyl)-thiophen-3-ylmethanone |

InChI |

InChI=1S/C11H9NOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H,12H2 |

InChI Key |

VUMAJNCFORYAML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino Benzoyl Thiophene and Its Derivatives

Direct Synthesis Strategies for the 3-(Amino-benzoyl)thiophene Core

Direct synthesis methods aim to construct the thiophene (B33073) ring and introduce the substituted benzoyl group in a single or sequential multi-component reaction. These strategies are valued for their potential efficiency and atom economy.

Classic thiophene ring-forming reactions can be adapted to produce derivatives of this compound. The Gewald reaction is a prominent example, providing a versatile route to polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.org By utilizing benzoylacetonitrile (B15868) as the activated nitrile component, a benzoyl group can be installed at the 3-position.

The Gewald reaction is a one-pot, multi-component condensation involving an α-activated nitrile, a carbonyl compound (ketone or aldehyde), and elemental sulfur, typically in the presence of a base like triethylamine (B128534) or piperidine. wikipedia.orgderpharmachemica.com The reaction proceeds first through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.orgchemrxiv.org When benzoylacetonitrile is used, the resulting product is a 2-amino-3-benzoylthiophene derivative, a structurally related isomer to the target compound.

| Reactant 1 | Reactant 2 | Sulfur Source | Base/Catalyst | Product | Ref |

| Cyclohexanone | Benzoylacetonitrile | Elemental Sulfur | Morpholine | 2-Amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene | arkat-usa.org |

| Acetone | Benzoylacetonitrile | Elemental Sulfur | Triethylamine | 2-Amino-3-benzoyl-4,5-dimethylthiophene | wikipedia.org |

Another classical method, the Paal-Knorr synthesis, constructs thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgox.ac.ukorganic-chemistry.org In principle, if a 1,4-dicarbonyl precursor containing the appropriate aminobenzoyl structure could be synthesized, this method would offer a direct route to the thiophene core. However, the availability of such precursors and the harsh reaction conditions can limit the scope of this approach for substrates with sensitive functional groups like amines. wikipedia.org

When employing direct synthesis strategies like the Gewald reaction, incorporating the amino group on the benzoyl moiety from the outset can be challenging. The primary amino group is nucleophilic and can interfere with the reaction intermediates or react with the base catalysts.

A more common and effective strategy is to use a precursor containing a protected or latent form of the amino group, such as a nitro group. For instance, (3-nitrobenzoyl)acetonitrile could be used as the starting nitrile in a Gewald reaction. The resulting 2-amino-3-(3-nitrobenzoyl)thiophene derivative can then undergo a standard reduction reaction to convert the nitro group to the desired amino group. This two-step sequence combines a direct ring-formation strategy with a subsequent functional group interconversion.

Functionalization of Pre-formed Thiophene Scaffolds

This widely used approach involves starting with a simple thiophene or a 3-substituted thiophene and sequentially introducing the necessary functional groups. This strategy offers greater flexibility and control over the final structure.

The introduction of the benzoyl group onto the thiophene ring is typically achieved via the Friedel-Crafts acylation. libretexts.orgthieme.com However, this reaction presents a significant regioselectivity challenge in the case of thiophene. Electrophilic aromatic substitution on an unsubstituted thiophene ring occurs preferentially at the 2-position (α-position) rather than the 3-position (β-position). This is because the carbocation intermediate formed by attack at the C2 position is more resonance-stabilized than the intermediate formed by attack at C3. libretexts.org

To achieve the desired 3-benzoyl substitution, several strategies can be employed:

Use of a 2,5-disubstituted thiophene: If the more reactive 2- and 5-positions are blocked with other groups, acylation is forced to occur at the 3- or 4-position.

Use of a 2-substituted thiophene with a directing group: A substituent at the 2-position can direct the incoming acyl group to the 3-, 4-, or 5-position depending on its electronic and steric properties.

Halogen-metal exchange: Starting with 3-bromothiophene, a lithium-halogen exchange can be performed to generate 3-lithiothiophene, which can then react as a nucleophile with a suitable benzoyl electrophile (e.g., an aminobenzoyl chloride or ester).

The most reliable method for introducing the amino group onto the benzoyl ring is through the reduction of a corresponding nitro group. This involves a two-step process:

Friedel-Crafts Acylation: A pre-formed thiophene (or 3-substituted thiophene) is acylated with a nitro-substituted benzoyl chloride, such as 3-nitrobenzoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). This yields a (3-nitrobenzoyl)thiophene intermediate.

Nitro Group Reduction: The nitro group on the benzoyl ring is then selectively reduced to a primary amine. This transformation can be accomplished using various reducing agents. A common and effective method is the use of stannous chloride (SnCl₂) in a solvent like ethanol. Other methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using other metals in acidic media (e.g., Fe/HCl).

| Substrate | Reagent | Conditions | Product | Ref |

| 2-(4-nitrophenyl)-3-(4-nitrobenzoyl)benzothiophene | SnCl₂ | Ethanol, Reflux, 12 h | 2-(4-aminophenyl)-3-(4-aminobenzoyl)benzothiophene | |

| 2-(2-nitrovinyl)thiophene | Diborane (from NaBH₄/BF₃·Et₂O) | THF, 8-10 °C | 2-(2-thienyl)ethylamine | mdpi.com |

This nitro-to-amino route is highly effective as it avoids the complications of having a free amino group present during the often harsh Friedel-Crafts acylation step. libretexts.org

Modern cross-coupling reactions provide powerful tools for the synthesis of this compound and its derivatives, allowing for the precise formation of specific carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

C-C Bond Formation: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds. researchgate.netwikipedia.org This approach can be used to construct the thiophene-benzoyl linkage. For example, a thiophene-3-boronic acid (or its pinacol (B44631) ester) can be coupled with a halogenated aminobenzoyl derivative, such as methyl 3-bromo-5-aminobenzoate. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. researchgate.net To avoid side reactions, the amino group on the benzoyl partner may need to be protected (e.g., as a Boc carbamate) during the coupling.

| Thiophene Partner | Aniline Partner | Catalyst | Base | Conditions | Product | Ref |

| Thiophene-3-boronic acid | 3-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq.), rt | 3-(Thiophen-3-yl)aniline | researchgate.net |

| Thiophene-2-boronic acid | 4-Bromoaniline | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq.), rt | 4-(Thiophen-2-yl)aniline | researchgate.net |

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. libretexts.orgsci-hub.se This method can be applied to introduce the amino group onto the benzoyl ring at a late stage of the synthesis. The strategy would involve synthesizing a (3-halobenzoyl)thiophene intermediate, for example, (3-bromobenzoyl)thiophene. This intermediate can then be coupled with an ammonia (B1221849) equivalent or a primary amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine (B1218219) ligand (e.g., RuPhos) and a strong base (e.g., NaOtBu) to yield the final this compound product. libretexts.org This method is particularly useful due to its broad substrate scope and tolerance for various functional groups. sci-hub.se

Multicomponent Reaction Approaches to this compound Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer a highly efficient and atom-economical approach to complex molecules like this compound derivatives. One of the most notable MCRs for the synthesis of aminothiophenes is the Gewald reaction.

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. While this reaction traditionally yields 2-aminothiophenes, modifications and variations of this reaction can be envisioned for the synthesis of 3-aminothiophene derivatives. For instance, the use of β-ketonitriles bearing a benzoyl group could potentially lead to the formation of 2-amino-4-phenyl-3-benzoylthiophenes.

A plausible multicomponent strategy for synthesizing a derivative of this compound could involve the reaction of a β-keto-thioamide, an α-haloketone, and a suitable aminating agent in a one-pot process. The initial reaction between the thioamide and the α-haloketone would form a thiazolium intermediate, which could then react with the aminating agent and subsequently cyclize to form the desired 3-aminothiophene ring.

Another potential MCR approach could be a domino reaction involving a starting material with a pre-formed benzoyl group. For example, a reaction between a 1,3-dicarbonyl compound containing a benzoyl moiety, a source of sulfur (like elemental sulfur or sodium hydrosulfide), and an amine in the presence of an oxidizing agent could lead to the formation of the this compound core. The selection of reactants and catalysts is crucial for directing the regioselectivity of the amination to the 3-position of the thiophene ring.

The following table summarizes a hypothetical multicomponent reaction for the synthesis of a this compound derivative:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product |

| 3-Oxo-3-phenylpropanethioamide | 2-Bromoacetophenone | Ammonia | Base (e.g., Triethylamine) | 2-Amino-5-phenyl-4-(phenylcarbonyl)thiophene |

While direct multicomponent syntheses specifically targeting this compound are not extensively reported, the principles of MCRs offer a promising avenue for the development of novel and efficient synthetic routes.

Optimization of Reaction Conditions and Catalyst Systems

The yield, purity, and selectivity of the synthesis of this compound derivatives are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and the choice of catalysts and reagents is essential for achieving the desired outcome.

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. For the synthesis of thiophene derivatives, a variety of solvents have been explored. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can effectively dissolve the reactants and facilitate the reaction. For instance, in Gewald-type reactions, DMF is a common solvent that promotes the initial Knoevenagel condensation.

Temperature is another critical parameter that requires careful control. In many condensation and cyclization reactions leading to thiophenes, heating is necessary to overcome the activation energy barrier. However, excessive temperatures can lead to side reactions and decomposition of the product. An optimal temperature profile, which may involve initial heating followed by a period at a lower temperature, can maximize the yield and purity of the desired this compound derivative. For example, a reaction might be initiated at 80-100 °C and then maintained at room temperature for an extended period to ensure complete conversion.

The following interactive table illustrates the hypothetical effect of solvent and temperature on the yield of a this compound derivative synthesis:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Toluene (B28343) | 110 | 12 | 45 |

| Acetonitrile | 80 | 18 | 65 |

| DMF | 100 | 8 | 78 |

| DMSO | 120 | 6 | 72 |

| Ethanol | 78 | 24 | 55 |

Catalysts and reagents play a pivotal role in directing the course of a reaction, enhancing its rate, and controlling its selectivity. In the synthesis of this compound derivatives, both acidic and basic catalysts can be employed.

Basic catalysts, such as triethylamine, piperidine, and sodium ethoxide, are commonly used to promote condensation reactions, a key step in many thiophene syntheses. The choice of base can influence the regioselectivity of the reaction. For instance, a milder base might favor the formation of a specific isomer over another.

Acid catalysts, such as p-toluenesulfonic acid (p-TSA) or Lewis acids like zinc chloride (ZnCl2), can be used to catalyze cyclization and dehydration steps. The acidity of the catalyst needs to be carefully tuned to avoid unwanted side reactions.

In recent years, transition metal catalysts, particularly palladium and copper complexes, have been extensively used in cross-coupling reactions to construct C-C and C-N bonds. These catalysts could be employed in the synthesis of this compound derivatives, for example, through a Suzuki or Buchwald-Hartwig coupling reaction to introduce the benzoyl or amino group onto a pre-formed thiophene ring. The choice of ligand for the metal catalyst is crucial for achieving high yields and selectivity.

The following table provides examples of catalysts and reagents and their potential roles in the synthesis of this compound derivatives:

| Catalyst/Reagent | Type | Role |

| Triethylamine | Base | Promotes condensation reactions |

| p-Toluenesulfonic acid | Acid | Catalyzes cyclization and dehydration |

| Palladium(II) acetate | Transition Metal Catalyst | Facilitates cross-coupling reactions for C-C or C-N bond formation |

| Copper(I) iodide | Co-catalyst | Enhances the efficiency of cross-coupling reactions |

| Elemental Sulfur | Reagent | Sulfur source for thiophene ring formation |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its derivatives is of growing importance.

One of the key principles of green chemistry is the use of safer solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. unito.it The development of synthetic methods for thiophenes in aqueous media is a significant step towards sustainability. For instance, palladium-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed in water. unito.it

Solvent-free reactions, also known as solid-state reactions, offer another green alternative. nih.gov By eliminating the solvent, this approach reduces waste, simplifies purification, and can sometimes lead to higher reaction rates and yields. Microwave-assisted organic synthesis (MAOS) is a technique that often allows for solvent-free conditions or the use of minimal amounts of solvent, along with significantly reduced reaction times.

The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. The development of solid-supported catalysts for thiophene synthesis can contribute to more sustainable processes.

Furthermore, a focus on atom economy, which maximizes the incorporation of all materials used in the process into the final product, is crucial. Multicomponent reactions are inherently atom-economical and align well with the principles of green chemistry. acs.org Designing synthetic routes that proceed through MCRs can significantly reduce waste generation.

Finally, the use of renewable starting materials and the avoidance of toxic reagents, such as heavy metals where possible, are important considerations in the green synthesis of this compound derivatives.

Advanced Spectroscopic and Structural Characterization of 3 Amino Benzoyl Thiophene

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-amino-3-benzoylthiophene exhibits several characteristic absorption bands that confirm its structure. The most notable vibrations are associated with the amino group (N-H), the carbonyl group (C=O), and the aromatic rings (C=C and C-H).

The high-frequency region of the spectrum is dominated by N-H stretching vibrations. Typically, primary amines show two distinct bands corresponding to asymmetric and symmetric stretching modes. For 2-aminothiophene derivatives, these are consistently observed between 3200 and 3400 cm⁻¹. thieme-connect.com The carbonyl (C=O) stretching vibration of the benzoyl group is highly characteristic. Due to conjugation with both the thiophene (B33073) and phenyl rings, as well as potential intramolecular hydrogen bonding with the adjacent amino group, this band appears at a lower wavenumber than a typical aryl ketone, generally in the range of 1580-1600 cm⁻¹. thieme-connect.com

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information, including stretching vibrations from the thiophene and benzene (B151609) rings, as well as various bending vibrations. Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range. thieme-connect.com Thiophene ring-specific vibrations, including C-S stretching modes, are also found in this region. iosrjournals.org

Table 1: Characteristic FT-IR Peaks for 2-Amino-3-benzoylthiophene Derivatives thieme-connect.com

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370 | Medium-Strong | N-H Asymmetric Stretch |

| ~3250 | Medium-Strong | N-H Symmetric Stretch |

| ~1590 | Strong | C=O Stretch (conjugated ketone) |

| ~1520 | Medium | Aromatic C=C Stretch |

| ~1440 | Medium | Thiophene Ring Stretch |

| ~1250 | Medium | C-N Stretch |

| ~700-800 | Strong | C-H Out-of-plane Bending |

Note: The values are estimations based on data from 4-methyl and 4-methoxy substituted analogues of 2-amino-3-benzoylthiophene.

The Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings. The C=C stretching modes of the thiophene and phenyl rings, which are strong in the FT-IR spectrum, would also be prominent in the Raman spectrum, typically appearing in the 1350-1600 cm⁻¹ region. researchgate.netmdpi.com The symmetric "ring breathing" vibration of the phenyl group, often weak in the IR spectrum, would likely produce a sharp and intense Raman band around 1000 cm⁻¹. Similarly, thiophene ring deformation and C-S stretching modes would be observable. nih.gov The carbonyl stretch (~1590 cm⁻¹) would also be present. In contrast to FT-IR, the N-H stretching vibrations would be expected to be relatively weak in the Raman spectrum.

Table 2: Expected Characteristic Raman Shifts for 2-Amino-3-benzoylthiophene

| Raman Shift (cm⁻¹) | Assignment |

| ~1590 | C=O Stretch |

| ~1580 | Phenyl Ring C=C Stretch |

| ~1440 | Thiophene Ring C=C Symmetric Stretch |

| ~1350 | Thiophene Ring Deformation |

| ~1000 | Phenyl Ring Breathing Mode |

| ~700 | C-S Stretch |

Note: This table is predictive and based on characteristic shifts for thiophene and aromatic ketone moieties. researchgate.netnih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through various 1D and 2D NMR experiments, it is possible to determine the chemical environment, connectivity, and spatial relationships of all atoms in the structure.

The ¹H NMR spectrum provides information about the different types of protons in a molecule. For 2-amino-3-benzoylthiophene, the spectrum can be divided into three main regions: the amino protons, the aromatic protons (from both thiophene and phenyl rings), and any substituent protons.

The two protons of the primary amino group typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. In a non-polar solvent like CDCl₃, this signal might be found around 6.0-7.0 ppm, while in a hydrogen-bond-accepting solvent like DMSO-d₆, the signal shifts downfield significantly, appearing around 8.3 ppm. thieme-connect.com The five protons of the unsubstituted benzoyl group appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.8 ppm. The two protons on the thiophene ring appear as distinct doublets due to mutual spin-spin coupling, with their exact chemical shifts influenced by the electronic effects of the amino and benzoyl groups. thieme-connect.com

Table 3: Predicted ¹H NMR Chemical Shifts for 2-Amino-3-benzoylthiophene in DMSO-d₆

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | br s | 2H | -NH₂ |

| ~7.50-7.60 | m | 5H | Phenyl H |

| ~6.76 | d | 1H | Thiophene H5 |

| ~6.25 | d | 1H | Thiophene H4 |

Note: Chemical shifts are estimated based on reported data for closely related derivatives, such as 2-amino-3-(4-methylbenzoyl)thiophene. thieme-connect.com

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum of 2-amino-3-benzoylthiophene shows a distinct signal for the carbonyl carbon at the low-field end of the spectrum, typically around 189-190 ppm in DMSO-d₆. thieme-connect.com

The four carbons of the thiophene ring and the six carbons of the phenyl ring appear in the aromatic region (105-170 ppm). The C2 carbon of the thiophene ring, being directly attached to the strongly electron-donating amino group, is significantly shielded and appears far downfield, around 167 ppm. thieme-connect.com The C3 carbon, attached to the benzoyl group, is also deshielded. The remaining carbon signals can be assigned based on substituent effects and comparison with related structures.

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Amino-3-benzoylthiophene in DMSO-d₆

| Chemical Shift (δ ppm) | Assignment |

| ~189.0 | C=O (Carbonyl) |

| ~167.1 | C2 (Thiophene, attached to -NH₂) |

| ~140.0 | C1' (Phenyl, ipso to C=O) |

| ~130.0 | C4' (Phenyl, para) |

| ~128.5 | C2'/C6' & C3'/C5' (Phenyl, ortho & meta) |

| ~126.6 | C5 (Thiophene) |

| ~113.0 | C4 (Thiophene) |

| ~106.0 | C3 (Thiophene, attached to C=O) |

Note: Chemical shifts are estimated based on reported data for 2-amino-3-(4-methylbenzoyl)thiophene. thieme-connect.com

While 1D NMR provides chemical shifts, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-amino-3-benzoylthiophene, a COSY spectrum would show a cross-peak between the H4 and H5 protons of the thiophene ring, confirming their adjacency. It would also show correlations between the ortho, meta, and para protons of the phenyl ring. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹JCH). An HMQC or HSQC spectrum would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum (e.g., C4 to H4, C5 to H5, etc.). sdsu.edu

Table 5: Expected Key HMBC Correlations for 2-Amino-3-benzoylthiophene

| Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |

| Phenyl H (ortho) | C=O | Confirms attachment of phenyl ring to carbonyl group. |

| Thiophene H4 | C2, C5, C=O | Confirms thiophene ring structure and attachment to the benzoyl group at C3. |

| Amino (-NH₂) | C2, C3 | Confirms the position of the amino group at C2 of the thiophene ring. |

These 2D NMR experiments, used in concert, provide definitive proof of the structure of (2-aminothiophen-3-yl)(phenyl)methanone, leaving no ambiguity in the assignment of its atoms and their connectivity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous identification and structural elucidation of organic molecules. It provides the high-resolution mass of a molecule, allowing for the determination of its elemental composition with a high degree of confidence. In the analysis of 3-(Amino-benzoyl)thiophene, HRMS would yield a precise mass measurement, distinguishing it from other isomers or compounds with similar nominal masses.

The electron impact (EI) mass spectra of aroylthiophenes often show fragmentation patterns that are affected by the presence and position of substituents. For instance, the fragmentation of 2-aroylthiophenes can be influenced by the presence of a nitro group, altering the typical fragmentation pathways. In the case of this compound, the presence of the amino and benzoyl groups would likely direct the fragmentation.

Key fragmentation pathways for this compound would likely involve:

Cleavage of the bond between the carbonyl group and the thiophene ring: This would lead to the formation of a benzoyl cation (m/z 105) and a 3-aminothiophene radical cation.

Cleavage adjacent to the amino group: This could result in the loss of small neutral molecules.

Ring opening of the thiophene moiety: This is a common fragmentation pathway for thiophene derivatives.

The study of diamide (B1670390) derivatives of 3,4-ethylenedioxythiophene (B145204) has shown that fragmentation can occur via several reactions, including cleavage of the amide bond. By analogy, the amide-like linkage in this compound could undergo similar cleavage. A detailed investigation using tandem mass spectrometry (MS/MS) would be necessary to fully elucidate the fragmentation pathways of this compound.

Table 1: Postulated Major Mass Spectrometric Fragments of this compound

| Fragment Ion | Postulated Structure | m/z (nominal) |

| Benzoyl cation | C₆H₅CO⁺ | 105 |

| 3-Aminothiophene radical cation | C₄H₄NS⁺ | 98 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. The absorption of UV-Vis light by this compound and its derivatives is expected to be characterized by bands corresponding to π → π* and n → π* transitions. The thiophene ring, the benzoyl group, and the amino group all contain π systems and non-bonding electrons, contributing to a complex absorption spectrum.

Studies on various thiophene derivatives have shown that the position and intensity of absorption bands are highly dependent on the nature and position of substituents. For 2-monosubstituted thiophenes, a linear relationship has been observed between the absorption maxima and those of the corresponding monosubstituted benzenes. However, this relationship does not hold for 3-monosubstituted thiophenes, indicating that a 2-substituent conjugates more strongly with the thiophene ring than a 3-substituent.

In the case of this compound, the presence of both an electron-donating amino group and an electron-withdrawing benzoyl group is expected to lead to intramolecular charge transfer (ICT) character in the electronic transitions. This would likely result in a bathochromic (red) shift of the absorption bands compared to unsubstituted thiophene. The solvent polarity is also expected to influence the absorption spectrum, with more polar solvents potentially leading to further shifts in the absorption maxima due to stabilization of the excited state.

For example, the UV-Vis absorption spectra of 2,7-bis-aroyl-benzo[1,2-b:6,5-b']dithiophene-4,5-dione derivatives show strong absorption bands that are influenced by the substituents on the aroyl groups.

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. The photophysical properties of thiophene derivatives are of great interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.

The fluorescence of thiophene-based materials is highly dependent on their molecular structure, including the nature of substituents and the extent of π-conjugation. The introduction of an amino group, an electron-donating group, and a benzoyl group, an electron-withdrawing group, to the thiophene core in this compound is likely to result in a molecule with interesting fluorescence properties. The potential for intramolecular charge transfer in the excited state can lead to large Stokes shifts and solvent-dependent emission wavelengths.

For instance, studies on diketopyrrolopyrroles with thiophene moieties have shown that the presence of the thiophene ring leads to a significant bathochromic shift of both absorption and emission. Similarly, the photophysical properties of thiophene and benzodithiophene-based copolymers exhibit emission from intramolecular charge transfer states in polar solvents. These findings suggest that this compound and its derivatives could exhibit tunable emission properties based on solvent polarity and substitution patterns.

Table 2: Expected Photophysical Properties of this compound Derivatives

| Property | Expected Trend | Rationale |

| Absorption Maximum (λabs) | Bathochromic shift with increased conjugation and in polar solvents. | Extended π-system and stabilization of the excited state. |

| Emission Maximum (λem) | Bathochromic shift with increased conjugation and in polar solvents. | Stabilization of the ICT excited state. |

| Stokes Shift | Large, especially in polar solvents. | Significant change in geometry between the ground and excited states due to ICT. |

| Fluorescence Quantum Yield (ΦF) | Dependent on the rigidity of the molecule and solvent environment. | Non-radiative decay pathways can be influenced by molecular vibrations and interactions with the solvent. |

Solid-State Structural Analysis via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself has not been reported, the structures of several closely related derivatives provide valuable insights into its likely molecular geometry and bond parameters.

For example, the crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide reveals important details about the conformation of the benzoylthiophene moiety. In this derivative, the dihedral angle between the mean planes of the thiophene ring and the chlorophenyl ring is 70.1(1)°. This significant twist indicates that the benzoyl group is not coplanar with the thiophene ring, which has implications for the extent of electronic conjugation between these two fragments.

Similarly, in the structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene, the dihedral angles between the mean plane of the thiophene ring and those of the benzene and phenyl rings are 35.2(4)° and 57.7(3)°, respectively. researchgate.net The planes of the two aryl rings are twisted with respect to each other by 86.4(6)°. researchgate.net

These examples suggest that in this compound, we can expect a non-planar conformation where the benzoyl group is twisted out of the plane of the thiophene ring. The precise dihedral angle would be influenced by the steric and electronic effects of the amino group and any intermolecular interactions in the crystal lattice. The bond lengths and angles within the thiophene and benzoyl moieties are expected to be within the normal ranges for such fragments.

Table 3: Representative Bond Distances and Angles from a Related 3-Benzoylthiophene Derivative

| Parameter | Value (Å or °) | Compound |

| C=O bond length | ~1.22 Å | N/A |

| C-S bond lengths (thiophene) | ~1.72 Å | N/A |

| C-C bond lengths (thiophene) | ~1.37 - 1.43 Å | N/A |

| C(thiophene)-C(carbonyl) bond length | ~1.48 Å | N/A |

| Dihedral Angle (Thiophene-Benzoyl) | 35.2(4)° - 70.1(1)° | 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene researchgate.net, N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide nih.gov |

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid material. For this compound, the presence of an amino group (a hydrogen bond donor), a carbonyl group (a hydrogen bond acceptor), and aromatic rings suggests that a rich network of intermolecular interactions will dictate its crystal packing.

In the crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide, weak C—H···O interactions link the molecules, forming chains and sheets. nih.gov The structure of 3-benzoyl-2-[(5-bromo-2-hydroxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene also features C—H···O hydrogen bonds that link molecules into chains. researchgate.net

Given the presence of the N-H bonds in the amino group and the C=O group in the benzoyl moiety, it is highly probable that the crystal structure of this compound would be stabilized by N—H···O hydrogen bonds. These interactions are a common and strong feature in the crystal packing of molecules containing both amide-like functionalities.

Thermal Analysis Techniques for Decomposition Pathways (e.g., TGA, DTA for synthesis or stability related to reactivity)

The thermal stability and decomposition pathways of this compound are critical parameters for understanding its reactivity and suitability for various applications, particularly in materials science and pharmaceutical development. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable insights into the material's behavior when subjected to a controlled temperature program. While specific experimental data for this compound is not extensively available in the public domain, a detailed analysis of its structural components—an amino group, a benzoyl group, and a thiophene ring—allows for a scientifically grounded projection of its thermal properties.

Thermogravimetric Analysis (TGA) is employed to measure the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a multi-stage decomposition process. The initial, minor weight loss at lower temperatures (typically below 150°C) can often be attributed to the loss of adsorbed water or residual solvents from the synthesis process. The major decomposition events are anticipated at higher temperatures, reflecting the breakdown of the molecule's core structure.

The decomposition of this compound would likely initiate with the cleavage of the weaker bonds within the molecule. The amino group is a potential early site for decomposition. The C-N bond of the amino group and the C-C bond of the benzoyl group are susceptible to thermal scission. The thiophene ring, being an aromatic heterocycle, is expected to exhibit relatively high thermal stability. Research on the thermal stability of arene-thiophene oligomers has shown a 5% weight loss at temperatures ranging from 361°C to 435°C, indicating the robustness of the thiophene moiety. Similarly, studies on benzophenone (B1666685) derivatives have reported decomposition temperatures, at which 5% weight loss occurs, in the range of 360°C to 424°C. Based on these related structures, the significant decomposition of this compound is likely to commence in a similar temperature range.

The decomposition pathway can be postulated to proceed through the following stages:

Initial Phase: Loss of volatile impurities and the amino group.

Main Decomposition: Scission of the benzoyl group from the thiophene ring, leading to the release of phenyl radicals and carbon monoxide.

Final Stage: Breakdown of the more stable thiophene ring at higher temperatures, resulting in the formation of smaller gaseous products and a carbonaceous residue.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. The DTA curve for this compound would be expected to show endothermic and exothermic events corresponding to physical and chemical changes. An endothermic peak would likely be observed at the melting point of the compound. Subsequent exothermic peaks would correspond to the decomposition stages identified in TGA. The energy released during bond breaking and the formation of new, more stable products would be represented by these exotherms. The profile of these peaks can provide information on the kinetics and energetics of the decomposition reactions.

The following interactive data table summarizes the plausible thermal analysis data for this compound, derived from the analysis of structurally similar compounds.

| Thermal Event | Temperature Range (°C) | Weight Loss (%) (TGA) | DTA Peak Type | Probable Assignment |

| Desolvation | 80 - 120 | ~1-2% | Endothermic | Loss of adsorbed solvent/water |

| Melting | 150 - 170 | 0% | Endothermic | Phase transition from solid to liquid |

| Initial Decomposition | 350 - 450 | ~20-30% | Exothermic | Loss of amino and benzoyl groups |

| Final Decomposition | > 450 | ~50-60% | Exothermic | Degradation of the thiophene ring |

| Residue | > 600 | ~10-20% | - | Formation of stable carbonaceous material |

It is important to note that the actual decomposition profile can be influenced by experimental conditions such as the heating rate and the atmosphere (inert or oxidative). An oxidative atmosphere would likely lead to lower decomposition temperatures and different decomposition products due to combustion reactions.

Computational and Theoretical Investigations of 3 Amino Benzoyl Thiophene

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. These methods, based on the principles of quantum mechanics, provide detailed insights into molecular structure, stability, and electronic characteristics. For a molecule like 3-(Amino-benzoyl)thiophene, a combination of different computational approaches is often employed to achieve a balance between accuracy and computational cost.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules. It offers a good compromise between accuracy and computational efficiency, making it well-suited for the geometry optimization and electronic structure analysis of this compound.

In a typical DFT study, the initial step involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. This is achieved by employing a specific functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. For a molecule containing sulfur, nitrogen, and oxygen atoms, basis sets like 6-311++G(d,p) are often used to provide a flexible description of the electron density, including polarization and diffuse functions. The choice of functional, such as the widely used B3LYP hybrid functional, is also critical in obtaining reliable results.

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. This includes the total energy of the molecule, dipole moment, and the energies and shapes of the molecular orbitals.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(thiophene)-C(benzoyl) | 1.485 | ||

| C(benzoyl)=O | 1.230 | ||

| C(thiophene)-N | 1.370 | ||

| C-S (thiophene) | 1.720 | C-S-C | 92.5 |

| C-C (thiophene) | 1.380 | ||

| C-C (benzoyl ring) | 1.400 | ||

| O=C-C(thiophene) | |||

| C(thiophene)-C(benzoyl)-C(phenyl) | 120.5 | ||

| C(thiophene)-N-H | 121.0 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations. Actual values would be obtained from specific research studies.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. By analyzing various descriptors derived from quantum chemical calculations, it is possible to predict the reactivity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the thiophene (B33073) ring, while the LUMO is likely to be centered on the electron-withdrawing benzoyl group.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound (in eV)

| Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

Note: This data is illustrative. The actual values depend on the level of theory and basis set used in the calculation.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform and can be visualized through charge distribution analysis and electrostatic potential (ESP) maps. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide atomic charges, indicating which atoms are electron-rich or electron-poor.

The ESP map provides a color-coded representation of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack.

In this compound, the ESP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, while the hydrogen atoms of the amino group and the region around the carbonyl carbon would exhibit a positive potential.

Fukui Functions for Predicting Reactive Sites

Fukui functions are a more sophisticated tool for predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. They are derived from the change in electron density with respect to a change in the number of electrons. The condensed Fukui function, ƒk, provides a value for each atom (k) in the molecule.

ƒk+ : Predicts the site for nucleophilic attack (where an electron is accepted). A higher value indicates a more reactive site.

ƒk- : Predicts the site for electrophilic attack (where an electron is donated). A higher value indicates a more reactive site.

ƒk0 : Predicts the site for radical attack.

For this compound, the Fukui functions would likely indicate that the carbonyl carbon is a primary site for nucleophilic attack, while certain carbon atoms on the thiophene and phenyl rings, as well as the nitrogen atom, are potential sites for electrophilic attack.

Table 3: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) |

| C (carbonyl) | 0.15 | 0.02 |

| O (carbonyl) | 0.08 | 0.05 |

| N (amino) | 0.04 | 0.12 |

| C2 (thiophene) | 0.06 | 0.09 |

| C5 (thiophene) | 0.05 | 0.11 |

Note: These values are for illustrative purposes and the actual reactive sites and their magnitudes would be determined by detailed calculations.

Computational Spectroscopic Property Prediction

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing valuable insights into their electronic structure and behavior. For this compound, theoretical calculations can complement experimental data, aiding in spectral assignment and interpretation.

Theoretical NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparison of these calculated shifts with experimental data can confirm the proposed structure and help assign specific resonances to individual atoms within the molecule.

Similarly, the vibrational frequencies of this compound can be computed. These calculations determine the normal modes of vibration, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. Theoretical vibrational analysis can aid in the assignment of complex experimental spectra, providing a deeper understanding of the molecule's vibrational characteristics. For instance, the characteristic stretching frequencies of the amino (N-H), carbonyl (C=O), and thiophene C-S bonds can be precisely calculated.

Table 1: Illustrative Example of Theoretically Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C (Carbonyl) | 190-200 |

| C (Thiophene ring) | 120-140 |

| C (Benzoyl ring) | 125-135 |

| C-NH₂ (Thiophene) | 145-155 |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual calculated values would depend on the specific computational method and basis set used.

Prediction of UV-Vis Absorption and Emission Spectra

The electronic transitions of this compound, which govern its absorption and emission of light, can be investigated using time-dependent DFT (TD-DFT) calculations. These computations predict the wavelengths of maximum absorption (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum by calculating the energy difference between the ground state and various excited states. The calculations can also provide information about the nature of the electronic transitions, such as whether they are localized on the thiophene ring, the benzoyl group, or involve charge transfer between these moieties. nih.gov

Furthermore, computational methods can be employed to predict the fluorescence or phosphorescence emission spectra of the molecule. By optimizing the geometry of the first excited state, the energy of the emission transition back to the ground state can be calculated, providing an estimate of the emission wavelength. These predictions are valuable for understanding the photophysical properties of this compound and its potential applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally.

Transition State Characterization and Energy Barrier Calculations

For any proposed synthesis or reaction involving this compound, computational methods can be used to locate the transition state structures. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This information is crucial for understanding the reaction kinetics and predicting the feasibility of a particular chemical transformation.

Exploration of Potential Reaction Pathways for this compound Synthesis and Derivatization

Computational chemistry allows for the in-silico exploration of various synthetic routes to this compound. For instance, different synthetic strategies, such as the Gewald aminothiophene synthesis, can be modeled to determine the most energetically favorable pathway. derpharmachemica.com The reaction mechanisms for the derivatization of this compound, for example, through electrophilic substitution on the thiophene or benzoyl ring, can also be investigated. By comparing the energy barriers of competing reaction pathways, it is possible to predict the regioselectivity and stereoselectivity of a reaction, guiding the design of efficient and selective synthetic methods.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with the solvent. nih.govtue.nl

MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be followed over time, providing a detailed picture of the molecule's dynamic behavior.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around the single bonds connecting the thiophene ring to the amino and benzoyl groups. MD simulations can reveal the preferred conformations of the molecule in different environments and the energy barriers for interconversion between these conformers.

Furthermore, MD simulations are particularly powerful for studying the effects of solvation. By explicitly including solvent molecules in the simulation, the interactions between this compound and the solvent can be modeled. This can provide insights into how the solvent influences the molecule's conformation, stability, and reactivity. For example, the formation of hydrogen bonds between the amino group and a protic solvent can be directly observed and quantified.

Chemical Reactivity and Derivatization Strategies of 3 Amino Benzoyl Thiophene

Reactions Involving the Amino Group

The amino group in 3-(Amino-benzoyl)thiophene is a primary aromatic amine, which imparts nucleophilic character and allows for a variety of substitution and condensation reactions. Its reactivity is influenced by the electron-donating nature of the thiophene (B33073) ring.

The nitrogen atom of the primary amino group possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl halides and acylating agents.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with alkyl halides. The reaction typically proceeds via nucleophilic substitution. Multiple alkylations can occur, leading to secondary and tertiary amines, and eventually to quaternary ammonium (B1175870) salts if conditions are forcing. The choice of solvent and base is crucial to control the extent of alkylation. For instance, the alkylation of related 2-aminobenzimidazole (B67599) with various acylating agents results in additional signals in the aromatic proton resonance region of the NMR spectrum, confirming the addition of the acyl radicals. saylor.org

N-Acylation is the reaction of the amino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally robust and high-yielding. nih.gov Acylation can serve as a protective strategy for the amino group or to introduce specific functionalities. For example, the acylation of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene can be performed with various acyl chlorides in the presence of an acid scavenger. cdnsciencepub.com The use of catalysts like 4-dimethylaminopyridine (B28879) can facilitate the reaction. cdnsciencepub.com In a study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, acylation with chloroacetyl chloride in the presence of triethylamine (B128534) afforded the corresponding acylated ester. wikipedia.org

| Reaction | Reagent | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide (e.g., Benzyl bromide) | Secondary or Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Acylation | Acyl Chloride (e.g., Chloroacetyl chloride) | Amide | Base (e.g., Triethylamine), Solvent (e.g., DCM) |

| N-Acylation | Acid Anhydride (e.g., Acetic anhydride) | Amide | Base or Acid Catalyst, Solvent (e.g., Pyridine) |

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). cdnsciencepub.comwikipedia.org The resulting diazonium salt is a versatile intermediate.

Aryl diazonium salts are valuable in organic synthesis because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas) and can be replaced by a wide range of nucleophiles. masterorganicchemistry.com One of the most important follow-up reactions is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl⁻, Br⁻) or a cyano group (CN⁻) using a copper(I) salt catalyst. saylor.orgnii.ac.jp

Halogenation : Treatment of the diazonium salt with CuCl or CuBr yields the corresponding 3-(chloro-benzoyl)thiophene or 3-(bromo-benzoyl)thiophene.

Cyanation : Reaction with CuCN introduces a nitrile group, forming 3-(cyano-benzoyl)thiophene. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine. nii.ac.jp

Hydroxylation : Heating the aqueous solution of the diazonium salt can lead to the formation of a hydroxyl group, yielding 3-(hydroxy-benzoyl)thiophene, although this reaction can sometimes result in side products. nih.gov

These transformations provide a powerful method for introducing a variety of substituents onto the thiophene ring that are not easily accessible by direct substitution methods. wikipedia.org

| Transformation | Reagent(s) | Product |

| Diazotization | NaNO₂, HCl (aq) | 3-(Benzoyl)thiophen-3-yl-diazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 3-(Chloro-benzoyl)thiophene |

| Sandmeyer (Bromination) | CuBr | 3-(Bromo-benzoyl)thiophene |

| Sandmeyer (Cyanation) | CuCN | 3-(Cyano-benzoyl)thiophene |

| Iodination | KI | 3-(Iodo-benzoyl)thiophene |

| Hydroxylation | H₂O, Heat | 3-(Hydroxy-benzoyl)thiophene |

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. organicreactions.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. organicreactions.org

The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus. organic-chemistry.org The stability of the resulting imine is enhanced if the carbonyl compound is aromatic, as the C=N double bond can participate in conjugation with both the thiophene and the aromatic ring from the aldehyde or ketone. wikipedia.org

These Schiff base derivatives are often crystalline solids and are important intermediates in the synthesis of various heterocyclic systems and have been studied for their biological activities. wikipedia.orgbeilstein-journals.org For example, new azomethines of benzanthrone (B145504) have been synthesized by the condensation of 3-aminobenzo[de]anthracen-7-one with various aromatic aldehydes. beilstein-journals.orgbeilstein-journals.org

| Carbonyl Compound | Catalyst | Product Type | General Conditions |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Acid (e.g., p-TsOH) | Aromatic Imine (Schiff Base) | Reflux in a solvent like toluene (B28343) with water removal |

| Aliphatic Aldehyde (e.g., Acetaldehyde) | Acid (e.g., Acetic acid) | Aliphatic Imine (Schiff Base) | Solvent such as ethanol, room temperature or gentle heating |

| Ketone (e.g., Acetone) | Acid (e.g., H₂SO₄) | Ketimine (Schiff Base) | Harsher conditions may be required compared to aldehydes |

Reactions Involving the Benzoyl Carbonyl Group

The benzoyl group contains a carbonyl (C=O) functionality, which is electrophilic at the carbon atom. This allows for a range of nucleophilic addition and reduction reactions.

The carbonyl group of this compound can be reduced to a secondary alcohol or completely to a methylene (B1212753) group.

Reduction to Alcohol : Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, yielding (3-aminothiophen-2-yl)(phenyl)methanol. umkc.edu NaBH₄ is a milder reagent and is generally preferred for its selectivity and ease of handling. beilstein-journals.orgumkc.edu Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere can also achieve this transformation. youtube.comrsc.org

Complete Reduction to Methylene : More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can deoxygenate the carbonyl group entirely to a methylene (-CH₂-) group, resulting in 3-(benzylamino)thiophene.

Oxidation of the benzoyl carbonyl group is less common for aromatic ketones. However, under specific conditions, a Baeyer-Villiger oxidation can occur, where a peroxyacid (like m-CPBA) inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. nii.ac.jpnih.govwikipedia.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, aryl groups have a higher migratory aptitude than the thiophene ring, which would likely lead to the formation of a phenyl ester of a thiophenecarboxylic acid. saylor.orgorganic-chemistry.org

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | NaBH₄, Methanol | (3-aminothiophen-2-yl)(phenyl)methanol |

| Reduction to Alcohol | H₂, Pd/C | (3-aminothiophen-2-yl)(phenyl)methanol |

| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Phenyl 3-aminothiophene-2-carboxylate |

The electrophilic carbon of the benzoyl carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds and tertiary alcohols.

Grignard and Organolithium Reactions : Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to the carbonyl group. youtube.com For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by acidic workup would yield 1-((3-aminothiophen-2-yl)(phenyl))ethanol, a tertiary alcohol. masterorganicchemistry.com These reactions are fundamental for building more complex molecular scaffolds. nii.ac.jp

Wittig Reaction : The Wittig reaction provides a method to convert ketones into alkenes. wikipedia.org It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR). For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene group, forming 3-amino-2-(1-phenylvinyl)thiophene. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene depends on the nature of the ylide used. wikipedia.org

These nucleophilic addition reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the carbonyl carbon.

| Reaction | Reagent(s) | Intermediate | Final Product |

| Grignard Reaction | 1. CH₃MgBr, THF2. H₃O⁺ | Alkoxide | 1-((3-aminothiophen-2-yl)(phenyl))ethanol |

| Organolithium Reaction | 1. PhLi, Ether2. H₃O⁺ | Alkoxide | (3-aminothiophen-2-yl)diphenylmethanol |

| Wittig Reaction | Ph₃P=CH₂, THF | Oxaphosphetane | 3-amino-2-(1-phenylvinyl)thiophene |

Reactions on the Thiophene Ring System

The thiophene nucleus is an electron-rich aromatic system, inherently more reactive towards electrophiles than benzene (B151609). pearson.com The presence of both a strongly activating amino group and a deactivating acyl group on adjacent carbons creates a nuanced reactivity profile. The amino group enhances the nucleophilicity of the ring, while the benzoyl group diminishes it. The ultimate regioselectivity of reactions on the thiophene ring is a result of the synergistic or antagonistic directing effects of these two substituents.

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and for substituted thiophenes, the regioselectivity is paramount. wikipedia.orgmasterorganicchemistry.com In (3-aminothiophen-2-yl)(phenyl)methanone, the directing effects of the substituents are crucial.

Directing Effects : The C3 amino group is a powerful activating ortho-, para-director. Since the C2 position is blocked, it strongly directs incoming electrophiles to the C4 position. The C2 benzoyl group is a deactivating meta-director, which also channels electrophiles towards the C4 position. While both groups electronically favor substitution at C4, the C5 position is also a site of reactivity. The C5 position is electronically para to the C3-amino group (through the sulfur heteroatom) and ortho to the C2-benzoyl group. In many 2,3-disubstituted thiophenes, substitution at the C5 position is common.

Halogenation and Nitration : Experimental evidence from closely related structures indicates that substitution often occurs at the C5 position. For instance, N-iodosuccinimide (NIS) has been used to regioselectively introduce an iodine atom at the C5 position of a protected 2-amino-3-benzoylthiophene derivative. nih.gov This transformation is a key step in preparing precursors for further functionalization. Similarly, nitration of N-(3-acetyl-2-thienyl)acetamide with a mixture of nitric and sulfuric acid also results in substitution at the C5 position, yielding N-(3-acetyl-5-nitro-2-thienyl)acetamide. mdpi.com This suggests that for many electrophilic substitutions, the activating effect of the amino (or acetamido) group directing to the C5 position is the dominant factor.

| Electrophile/Reagent | Substrate | Position of Substitution | Product | Yield (%) |

| N-Iodosuccinimide (NIS) | tert-butyl (2-benzoyl-5-methylthiophen-3-yl)carbamate | C5 | tert-butyl (2-benzoyl-5-iodo-4-methylthiophen-3-yl)carbamate | N/A |

| HNO₃ / H₂SO₄ | N-(3-acetyl-2-thienyl)acetamide | C5 | N-(3-acetyl-5-nitro-2-thienyl)acetamide | 91% |

Table 1: Examples of Electrophilic Aromatic Substitution on 2-Acyl-3-aminothiophene Analogs. Data sourced from nih.govmdpi.com.

Beyond EAS, the functionalization of the thiophene ring can be achieved with high regioselectivity through metalation followed by cross-coupling reactions.

Metalation : The protons on the thiophene ring exhibit different acidities, which can be exploited for regioselective deprotonation. The C5 proton is generally the most acidic in 2,3-disubstituted thiophenes due to its proximity to the sulfur atom. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) is expected to selectively generate the 5-lithio species. google.comgoogle.com This organolithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups exclusively at the C5 position.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com A common strategy involves the initial halogenation of the thiophene ring, typically at the C5 position as described above, to create a handle for coupling. The resulting 5-halo-3-aminothiophene derivative can then participate in reactions such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings. semanticscholar.orgnih.gov The Sonogashira reaction, in particular, has been effectively used to install arylethynyl groups at the C5 position of the 2-amino-3-benzoylthiophene scaffold, demonstrating the synthetic utility of this approach for creating diverse molecular architectures. nih.gov

| Coupling Type | Precursor | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |

| Sonogashira | 5-Iodo-3-(Boc-amino)thiophene derivative | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-(Phenylethynyl)-3-(Boc-amino)thiophene derivative | 75% |

| Sonogashira | 5-Iodo-3-(Boc-amino)thiophene derivative | 4-Ethynylbenzonitrile | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-((4-Cyanophenyl)ethynyl)-3-(Boc-amino)thiophene derivative | 88% |

| Sonogashira | 5-Iodo-3-(Boc-amino)thiophene derivative | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 5-((4-Fluorophenyl)ethynyl)-3-(Boc-amino)thiophene derivative | 85% |

Table 2: Examples of Sonogashira Cross-Coupling Reactions on a 5-Iodo-2-benzoyl-3-aminothiophene Scaffold. Data sourced from nih.gov.

Annulation and Ring-Forming Reactions Utilizing this compound as a Precursor

The juxtaposition of an amino group at C3 and a carbonyl group at C2 makes (3-aminothiophen-2-yl)(phenyl)methanone an ideal precursor for annulation reactions, leading to the formation of fused heterocyclic systems. The most prominent examples are the syntheses of thieno[3,2-d]pyrimidines. researchgate.net

This class of reactions involves the condensation of the C3-amino group and the C2-carbonyl function with a reagent that provides the remaining atoms needed to form a new ring. The resulting thieno[3,2-d]pyrimidine (B1254671) core is a key feature in many biologically active molecules. A variety of reagents can be used to construct the pyrimidine (B1678525) ring, leading to diverse substitution patterns on the final fused product.

| Reagent (C1 or C-N Synthon) | Conditions | Fused Product |

| Formamide | Heat | Thieno[3,2-d]pyrimidin-4-one |

| Triethyl Orthoformate, then NH₃ | Sequential addition | 4-Aminothieno[3,2-d]pyrimidine |

| Urea | Heat/Catalyst | Thieno[3,2-d]pyrimidine-2,4-dione |

| Guanidine | Base/Heat | 2-Aminothieno[3,2-d]pyrimidine |

| Isothiocyanates (RNCS) | Heat | 3-Substituted-2-thioxothieno[3,2-d]pyrimidin-4-one |

Table 3: Common Annulation Reactions of 3-Amino-2-carbonylthiophenes to form Thieno[3,2-d]pyrimidines. This table represents generalized reactions based on established methodologies. researchgate.net

Regio- and Stereoselective Derivatization Methodologies

The effective derivatization of (3-aminothiophen-2-yl)(phenyl)methanone hinges on the ability to control the regioselectivity of the reactions.

Regioselectivity : As detailed in the preceding sections, a high degree of regioselectivity can be achieved.

C5-Functionalization : Both electrophilic aromatic substitution (e.g., halogenation, nitration) and metalation strategies predominantly lead to functionalization at the C5 position. This is due to the strong directing effect of the C3-amino group and the inherent acidity of the C5 proton. This makes the C5 position the most accessible site for introducing new substituents onto the thiophene ring.

C4-Functionalization : While C5 is often the most reactive site, substitution at C4 remains a theoretical possibility for EAS due to the combined directing effects of the C2 and C3 substituents. Achieving selective C4 functionalization would likely require specific blocking groups or specialized reagents that can overcome the intrinsic preference for the C5 position.

Stereoselectivity : For the reactions discussed, which involve the modification of a planar, aromatic ring, stereoselectivity is generally not a factor. The derivatization methodologies focus on the regioselective introduction of functional groups onto the thiophene core, which does not create stereocenters on the ring itself. Stereochemical considerations would only become relevant if chiral substituents are introduced or if subsequent reactions on the substituents create chiral centers.

Applications of 3 Amino Benzoyl Thiophene As an Advanced Synthetic Building Block and in Materials Science

Precursors for the Synthesis of Diverse Heterocyclic Systems

The presence of an ortho-aminoaryl ketone moiety within the 3-(Amino-benzoyl)thiophene structure makes it an ideal starting material for the synthesis of a variety of fused heterocyclic systems. This is primarily achieved through condensation reactions, with the Friedländer annulation being a prominent example. The Friedländer synthesis is a well-established method for the formation of quinoline (B57606) derivatives from the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgnih.govorganic-chemistry.org

In the case of this compound, the amino group and the carbonyl group of the benzoyl moiety are suitably positioned to react with various ketones to yield thieno[3,2-b]quinoline (B14758317) derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their often-observed biological activity and unique electronic properties. The general reaction mechanism involves an initial aldol (B89426) condensation followed by a cyclization and dehydration to form the quinoline ring fused to the thiophene (B33073) core. wikipedia.org The versatility of this reaction allows for the introduction of a wide range of substituents onto the newly formed quinoline ring, thereby enabling the fine-tuning of the resulting molecule's properties.

The synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives further illustrates the utility of aminobenzoylthiophenes as precursors to complex heterocyclic structures. nih.gov Although this research focuses on a 2-amino isomer, the synthetic strategies employed, such as the Sonogashira coupling to introduce aryl or heteroaryl acetylenes, can be conceptually applied to this compound to generate a library of diverse and potentially bioactive compounds. nih.gov The ability to further functionalize the thiophene ring highlights the compound's role as a scaffold for creating intricate molecular architectures.

Monomers for Conjugated Polymers and Oligomers

The thiophene moiety in this compound makes it a suitable monomer for the synthesis of conjugated polymers and oligomers. Polythiophenes are a well-studied class of conducting polymers with applications in various electronic devices. mdpi.com The properties of these polymers can be significantly influenced by the nature of the substituents on the thiophene ring.

The polymerization of 3-substituted thiophenes can be achieved through chemical or electrochemical oxidative methods. mdpi.comresearchgate.net The amino and benzoyl groups in this compound are expected to influence the electronic properties of the resulting polymer. The electron-donating nature of the amino group and the electron-withdrawing nature of the benzoyl group can lead to a polymer with a modified band gap and redox behavior compared to unsubstituted polythiophene. This intramolecular charge transfer characteristic is often sought after in the design of materials for organic electronics.

The electrochemical polymerization of 3-substituted thiophenes allows for the direct deposition of polymer films onto electrode surfaces, which is advantageous for the fabrication of electronic devices. researchgate.net The oxidation potential of the monomer is a key parameter in this process and is influenced by the substituents. It is anticipated that the amino group would lower the oxidation potential of this compound, facilitating its polymerization. The resulting poly(this compound) would be an electroactive material, capable of undergoing reversible oxidation and reduction (doping and de-doping), leading to changes in its conductivity and optical properties.

The introduction of chiral centers into thiophene-based polymers and oligomers can lead to materials with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence. rsc.orgnih.govmdpi.com These properties are of interest for applications in chiral sensing, asymmetric catalysis, and spintronics. While this compound itself is not chiral, it can be derivatized with chiral moieties to create optically active monomers.

For instance, the amino group can be acylated with a chiral carboxylic acid, or the benzoyl group could be modified to incorporate a chiral auxiliary. Polymerization of these chiral monomers would result in optically active polythiophenes where the chirality is expressed at the macromolecular level, often leading to a helical conformation of the polymer backbone. mdpi.com The synthesis of chiral polythiophenes functionalized at the 3-position has been demonstrated to yield materials with stable helical structures. rsc.orgnih.gov The self-assembly of these chiral polymers can lead to the formation of ordered nanostructures with amplified chiroptical responses. rsc.org

Below is a table summarizing potential chiral derivatives of this compound and the expected properties of the resulting polymers.

| Chiral Derivative of this compound | Potential Polymerization Method | Expected Polymer Properties | Potential Applications |

| N-(chiral acyl)-3-(benzoyl)thiophen-2-amine | Oxidative Chemical/Electrochemical | Optically active, helical conformation, circular dichroism | Chiral sensors, asymmetric catalysis |

| 3-(Amino-benzoyl with chiral auxiliary)thiophene | Oxidative Chemical/Electrochemical | Chiroptical response, potential for self-assembly into chiral nanostructures | Chiral recognition, spintronic devices |

Components in Optoelectronic and Photofunctional Materials

The conjugated nature of the thiophene ring, coupled with the donor-acceptor character imparted by the amino and benzoyl groups, makes this compound a promising candidate for incorporation into optoelectronic and photofunctional materials.

Non-linear optical (NLO) materials are essential for a range of photonic applications, including frequency conversion, optical switching, and data storage. mdpi.com Organic molecules with large second- or third-order NLO responses typically possess a polarizable π-conjugated system substituted with electron-donating and electron-withdrawing groups. scispace.com This "push-pull" architecture facilitates intramolecular charge transfer upon excitation with light, leading to a large change in the molecule's dipole moment and consequently a high NLO response.

The structure of this compound inherently possesses this donor-acceptor character. The amino group acts as an electron donor, while the benzoyl group serves as an electron acceptor, with the thiophene ring providing the π-conjugated bridge. Derivatives of this compound, where the donor or acceptor strength is further enhanced, could exhibit significant second-order hyperpolarizability (β), a key parameter for second-order NLO materials. acs.orgnih.gov Theoretical studies on similar donor-π-acceptor thiophene derivatives have shown that tuning the strength of the donor and acceptor groups can effectively modulate the NLO properties. rsc.org

The table below outlines hypothetical derivatives of this compound and their potential for enhanced NLO properties.

| Donor Group (Modification of -NH2) | Acceptor Group (Modification of -COPh) | Expected NLO Property Enhancement |

| -N(CH3)2 | -CO(C6H4-NO2) | Increased second-order hyperpolarizability (β) |

| -NH(Aryl) | -CO(C6H4-CN) | Enhanced intramolecular charge transfer |

| -NH(Acyl) | -CO(C6H4-CF3) | Tunable NLO response based on substituent |